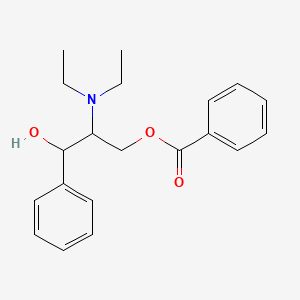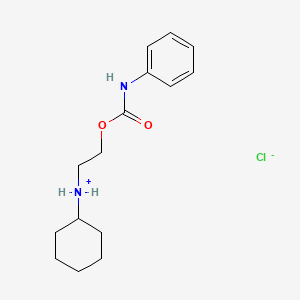
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is an ester derivative of carbanilic acid, where the carboxyl group is esterified with 2-(cyclohexylamino)ethyl alcohol. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride typically involves the esterification of carbanilic acid with 2-(cyclohexylamino)ethyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield carbanilic acid and 2-(cyclohexylamino)ethyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amino group in the cyclohexylamino moiety can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Carbanilic acid and 2-(cyclohexylamino)ethyl alcohol.
Oxidation: Oxidized derivatives of the ester and amino groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the carbanilic acid moiety into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester and amino groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(diethylamino)cyclohexyl ester, hydrochloride
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride
Uniqueness
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride is unique due to its specific ester and amino group configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
| 67195-94-2 | |
Molekularformel |
C15H23ClN2O2 |
Molekulargewicht |
298.81 g/mol |
IUPAC-Name |
cyclohexyl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c18-15(17-14-9-5-2-6-10-14)19-12-11-16-13-7-3-1-4-8-13;/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2,(H,17,18);1H |
InChI-Schlüssel |
ICMRDYSEHFJJAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[NH2+]CCOC(=O)NC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


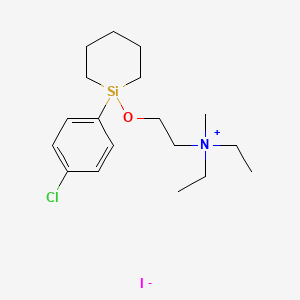
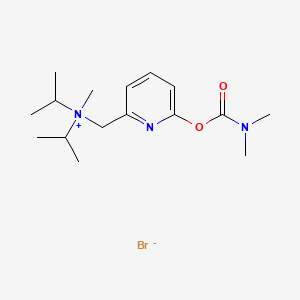
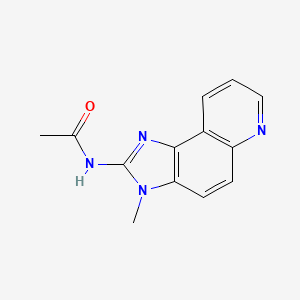

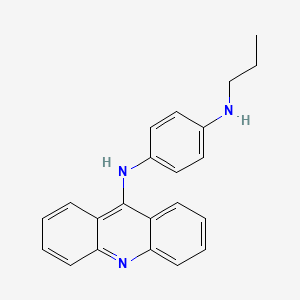
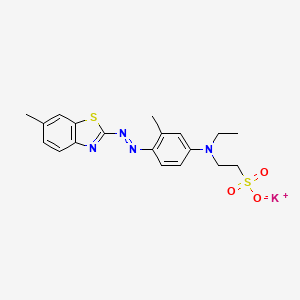
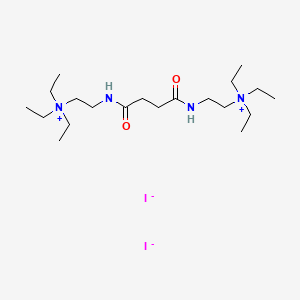

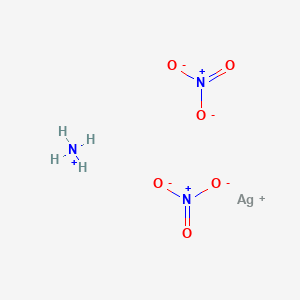
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)

![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
